Cas no 1089608-42-3 (1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate)

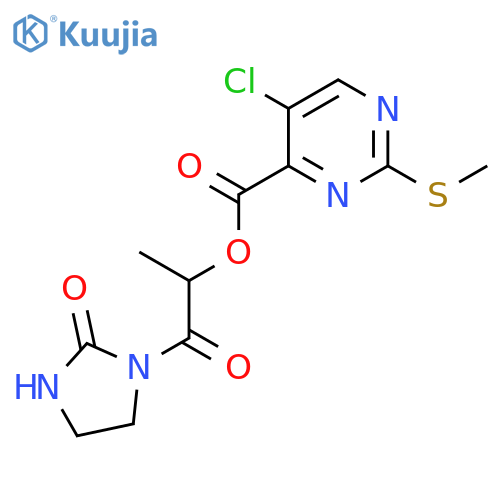

1089608-42-3 structure

商品名:1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Z226699006

- 1089608-42-3

- [1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl] 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate

- EN300-26607776

- 1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

- AKOS033838188

- 1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate

-

- インチ: 1S/C12H13ClN4O4S/c1-6(9(18)17-4-3-14-12(17)20)21-10(19)8-7(13)5-15-11(16-8)22-2/h5-6H,3-4H2,1-2H3,(H,14,20)

- InChIKey: ABEMTJKOFPVMNU-UHFFFAOYSA-N

- ほほえんだ: ClC1=CN=C(N=C1C(=O)OC(C)C(N1C(NCC1)=O)=O)SC

計算された属性

- せいみつぶんしりょう: 344.0346038g/mol

- どういたいしつりょう: 344.0346038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 22

- 回転可能化学結合数: 5

- 複雑さ: 466

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 127Ų

1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26607776-0.05g |

1-oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate |

1089608-42-3 | 95.0% | 0.05g |

$212.0 | 2025-03-20 |

1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 関連文献

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

-

Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092

1089608-42-3 (1-Oxo-1-(2-oxoimidazolidin-1-yl)propan-2-yl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate) 関連製品

- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1360958-63-9(6-Chloro-1H-benzo[d]imidazol-7-amine)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量